molecular formula C13H8Cl2O2 B1611621 (3,4-Dichlorophenyl)(4-hydroxyphenyl)methanone CAS No. 60013-02-7

(3,4-Dichlorophenyl)(4-hydroxyphenyl)methanone

Cat. No. B1611621
CAS RN: 60013-02-7
M. Wt: 267.1 g/mol
InChI Key: OHPVWFWLSJHCPZ-UHFFFAOYSA-N
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Description

“(3,4-Dichlorophenyl)(4-hydroxyphenyl)methanone” is a chemical compound with the molecular formula C13H8Cl2O2 . It is also known as Fenofibrate Impurity 12 .

Scientific Research Applications

Clathrate Formation and Aromatic Interactions

Research has shown the importance of edge-to-face interactions between aromatic rings in the clathrate formation involving derivatives of benzophenones, which could provide insights into molecular recognition and assembly processes in chemical systems (Eto et al., 2011).

Synthesis and Chemical Reactivity

Studies on the preparation and reactions of cyclopropenone oximes and their derivatives reveal the chemical reactivity and potential for creating new compounds with unique structures and properties (Yoshida et al., 1988).

Antioxidant Properties

The synthesis and evaluation of antioxidant properties of derivatives related to "(3,4-Dichlorophenyl)(4-hydroxyphenyl)methanone" demonstrate potential applications in developing new antioxidants for pharmaceutical and nutraceutical uses (Çetinkaya et al., 2012).

Environmental Impact and Degradation

Research into the environmental fate and behavior of benzophenone derivatives highlights the significance of studying the degradation pathways and environmental impacts of chemical compounds used in various industrial applications (Santos & Esteves da Silva, 2019).

Antimicrobial Activity

The synthesis and biological evaluation of benzophenone derivatives, including their antimicrobial activities, suggest the potential for developing new antimicrobial agents to address various infectious diseases (Chaudhari, 2012).

properties

IUPAC Name

(3,4-dichlorophenyl)-(4-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-11-6-3-9(7-12(11)15)13(17)8-1-4-10(16)5-2-8/h1-7,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPVWFWLSJHCPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70486256
Record name (3,4-Dichlorophenyl)(4-hydroxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70486256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dichlorophenyl)(4-hydroxyphenyl)methanone

CAS RN

60013-02-7
Record name (3,4-Dichlorophenyl)(4-hydroxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70486256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,4-Dichlorophenyl 4-methoxyphenyl ketone (235 mg) obtained in Example 120 was dissolved in dichloromethane (2 ml), a solution of 1.0 M boron tribromide in dichloromethane (7 ml) was added while cooled in ice, and the admixture was stirred at room temperature for two days. The reaction mixture was then poured into ice water and partitioned between water and chloroform. The chloroform layer was dried with anhydrous magnesium sulfate. After removing the solvent by reduced-pressure distillation, the resulting residue was purified by column chromatography on silica gel eluting with hexane/ethyl acetate to obtain 173 mg of the title compound (yield: 77%).
Quantity
235 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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